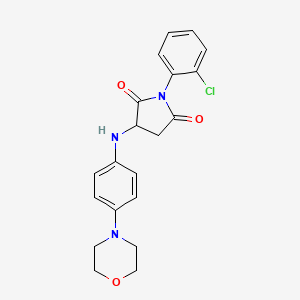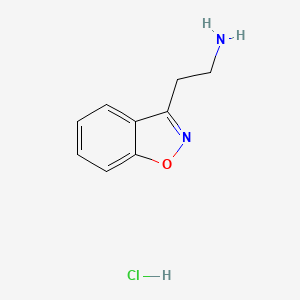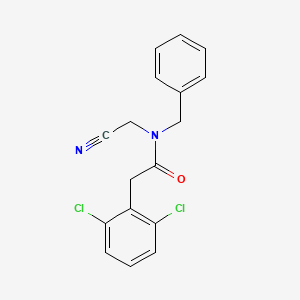
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. It belongs to the class of quinoxaline derivatives and has been studied for its ability to modulate various biological processes.
作用机制
The mechanism of action of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is not fully understood. However, it is believed to act through multiple pathways, including:
1. Modulation of enzyme activity: The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
2. Receptor modulation: 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has been shown to modulate the activity of receptors such as the NMDA receptor and the serotonin receptor.
3. Ion channel modulation: The compound has been shown to modulate the activity of ion channels such as the voltage-gated potassium channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one are diverse and depend on the specific biological target being modulated. Some of the effects that have been observed include:
1. Anticancer activity: The compound has been shown to induce apoptosis in cancer cells.
2. Neuroprotection: 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory activity: The compound has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, the compound has been shown to have activity against a range of biological targets, making it a versatile tool for studying various biological processes.
One limitation of using 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one in lab experiments is its limited solubility in water. The compound is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one. Some of the areas that could be explored include:
1. Development of new therapeutic agents: The compound has shown promise as a therapeutic agent for a range of diseases. Further research could lead to the development of new drugs based on the structure of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one.
2. Mechanistic studies: The mechanism of action of the compound is not fully understood. Further studies could shed light on the specific pathways and targets that are modulated by 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one.
3. Optimization of synthesis methods: While the current synthesis method for 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is relatively efficient, there may be opportunities to optimize the process to improve yield or purity.
In conclusion, 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is a versatile chemical compound that has potential applications in a range of scientific research areas. Its ability to modulate various biological targets makes it a valuable tool for studying biological processes and developing new therapeutic agents. Further research in this area could lead to new insights into the mechanisms of disease and the development of new drugs.
合成方法
The synthesis of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one involves the reaction of 2-ethylpiperidine with 2-bromoquinoxaline in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学研究应用
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has been studied extensively for its potential application as a therapeutic agent. It has been shown to have activity against a range of biological targets, including enzymes, receptors, and ion channels. Some of the areas of research that have been explored include:
1. Cancer: 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has been shown to have anticancer activity by inducing apoptosis in cancer cells.
2. Neurodegenerative diseases: The compound has been studied for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-11-7-5-6-10-18(11)14-15(19)17-13-9-4-3-8-12(13)16-14/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKJNQWBCMRXFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)
![3-benzyl-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2393085.png)

![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)
![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)


![3-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393093.png)
